REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[C:6]([NH2:11])[CH:5]=1)([O-:3])=[O:2].[O:12]1[CH:16]=[CH:15][CH:14]=[C:13]1[CH:17]=O>C(O)C>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]2[O:10][C:17]([C:13]3[O:12][CH:16]=[CH:15][CH:14]=3)=[N:11][C:6]=2[CH:5]=1)([O-:3])=[O:2]
|
Name
|
|
Quantity
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15.4 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC(=C(C=C1)O)N
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Name
|
|
Quantity
|
9.6 g
|
Type
|
reactant
|
Smiles
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O1C(=CC=C1)C=O
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Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
to stir at room temperature for 0.25 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added at room temperature
|
Type
|
CUSTOM
|
Details
|
the precipitated crystals are collected
|
Type
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DISSOLUTION
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Details
|
The resulting Schiff Base is then dissolved in 250 ml of glacial acetic acid
|
Type
|
ADDITION
|
Details
|
treated with 44 g of lead tetraacetate
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Type
|
TEMPERATURE
|
Details
|
refluxed for 2 hr
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
The mixture is then diluted with 250 ml of water
|
Type
|
CUSTOM
|
Details
|
the precipitated product is collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
Recrystallization from 150 ml of CH2Cl2
|
Reaction Time |
0.25 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=CC2=C(N=C(O2)C=2OC=CC2)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 43.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |